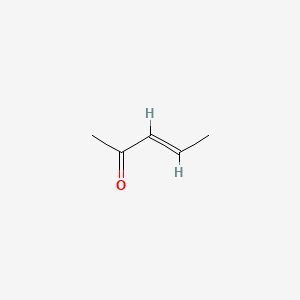![molecular formula C13H14ClF3O B6273060 rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane CAS No. 1807941-51-0](/img/no-structure.png)
rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethyl group in your compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the unique properties of the trifluoromethyl group, such as its high electronegativity and the ability to form strong bonds with carbon.
Synthesis Analysis
While specific synthesis methods for your compound were not found, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. Trifluoromethyl groups are known for their high electronegativity and the ability to form strong bonds with carbon .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane involves the reaction of 4-(trifluoromethyl)benzaldehyde with (R)-glycidol followed by chlorination of the resulting product.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "(R)-glycidol", "thionyl chloride", "pyridine", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: React 4-(trifluoromethyl)benzaldehyde with (R)-glycidol in the presence of thionyl chloride and pyridine to obtain rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxirane.", "Step 2: Treat the product from step 1 with sodium bicarbonate and diethyl ether to obtain rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane.", "Step 3: Wash the product from step 2 with brine and dry over anhydrous sodium sulfate to obtain the final product." ] } | |
Número CAS |
1807941-51-0 |
Fórmula molecular |
C13H14ClF3O |
Peso molecular |
278.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




